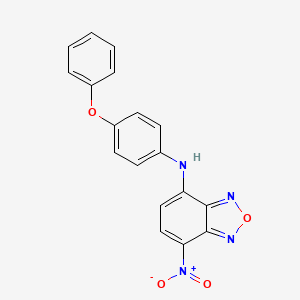
5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide, also known as CPCT, is a chemical compound that has been studied extensively in scientific research. CPCT is a member of the hydrazide family and has been shown to have potential applications in various fields, including medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide is not fully understood. However, studies have suggested that 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide may exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide can inhibit the growth of various cancer cell lines. In vivo studies have shown that 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide can reduce inflammation and improve outcomes in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has also been shown to have potent anti-tumor and anti-inflammatory effects, making it a promising candidate for further study.
However, there are also limitations to the use of 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has not been extensively studied in humans, which limits its potential for clinical applications.
Orientations Futures
There are several future directions for research on 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide. One area of interest is the development of new materials using 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide as a building block. Another area of interest is the investigation of 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide as a potential herbicide for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide and its potential for clinical applications.
Méthodes De Synthèse
5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide can be synthesized through a multi-step process involving the reaction of 5-chloro-2-thiophenecarboxylic acid with hydrazine hydrate and 4-pyridinecarboxaldehyde. The resulting compound is then purified through recrystallization to obtain the final product.
Applications De Recherche Scientifique
5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has been studied extensively in scientific research due to its potential applications in various fields. In medicine, 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has been shown to have anti-tumor and anti-inflammatory properties. In agriculture, 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has been investigated for its potential as a herbicide. In materials science, 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has been studied for its potential use in the development of new materials.
Propriétés
IUPAC Name |
5-chloro-N-[(Z)-pyridin-4-ylmethylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3OS/c12-10-2-1-9(17-10)11(16)15-14-7-8-3-5-13-6-4-8/h1-7H,(H,15,16)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRRDSFGTVCKDV-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=N\NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827335 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N,N-dipropylbenzamide](/img/structure/B5196673.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5196690.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B5196698.png)
![(3R*,4R*)-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5196704.png)
![6-(4-cyclopentyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5196705.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide](/img/structure/B5196708.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5196735.png)
![{2-chloro-6-methoxy-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5196736.png)
![3,3'-[1,5-naphthalenediylbis(carbonylimino)]dipropanoic acid](/img/structure/B5196742.png)


